7-cyclopropyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Medicinal Chemistry
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. bohrium.comresearchgate.netchula.ac.th This is largely due to its ability to mimic the structure of peptides and bind to a wide array of enzymes and receptors in a reversible manner. chula.ac.th The structural versatility of the indole scaffold allows for diverse chemical modifications, leading to the development of novel drugs with improved efficacy and safety profiles. mdpi.com
Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govresearchgate.net They are integral components of many approved drugs, highlighting their therapeutic importance. mdpi.compcbiochemres.com For instance, indole-containing compounds are used in the treatment of cancer, HIV, and hypertension. mdpi.compcbiochemres.com
Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold
| Drug Name | Therapeutic Application |
| Indomethacin | Anti-inflammatory |
| Pindolol | Antihypertensive (Beta-blocker) |
| Ondansetron | Antiemetic |
| Sumatriptan | Antimigraine |
| Delavirdine | Antiviral (HIV) |
| Vincristine | Anticancer |
This table presents a selection of drugs and is not exhaustive.
The ongoing exploration of indole derivatives continues to yield new therapeutic leads, addressing significant healthcare challenges such as drug-resistant cancers and infectious diseases. mdpi.comnih.govresearchgate.net
Role of Cyclopropyl (B3062369) Moieties in Modulating Pharmacological Profiles of Indole Derivatives
The cyclopropyl group, a small, strained three-membered ring, is increasingly utilized in drug design to enhance the pharmacological properties of lead compounds. acs.org When attached to a molecule like indole, it can confer several advantageous effects. acs.org The unique steric and electronic properties of the cyclopropyl ring can influence a molecule's conformation and its interactions with biological targets. evitachem.com
Key contributions of the cyclopropyl moiety in drug molecules include:
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding with its target.
Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in alkanes, which can make the molecule more resistant to metabolic degradation. acs.org
Modulation of Physicochemical Properties: The cyclopropyl group can alter properties such as lipophilicity and aqueous solubility, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The incorporation of a cyclopropyl group can also serve as a bioisosteric replacement for other chemical groups, offering a way to fine-tune a drug's properties while maintaining its primary biological activity. nih.gov For example, a trans-cyclopropyl group has been shown to be a suitable replacement for a trans-olefin without diminishing binding affinity at certain receptors. nih.gov
Historical Context of 7-Substituted Indoles in Scientific Inquiry
The synthesis of indoles has a long history, with foundational methods like the Fischer indole synthesis developed in the late 19th century. pcbiochemres.comsemanticscholar.orgwikipedia.org However, the synthesis of 7-substituted indoles has historically been challenging with these classical methods. researchgate.net The development of the Bartoli indole synthesis in 1989 represented a significant breakthrough, providing a more direct and flexible route to this class of compounds. researchgate.netjk-sci.com This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents and has become a key strategy for accessing 7-substituted indoles. researchgate.netjk-sci.com
The interest in 7-substituted indoles stems from the observation that substitution at this position can lead to unique biological activities. Research has shown that compounds with substitutions at the C7 position of the indole ring can exhibit potent biological effects. chim.it For instance, studies on 6,7-annulated-4-substituted indoles have revealed promising antitumor activities. nih.gov The ability to introduce a variety of substituents at the 7-position has opened up new avenues for the design of novel therapeutic agents. The synthesis of 7-cyclopropyl-1H-indole itself can be achieved through various organic synthesis methodologies, including palladium-catalyzed cyclization of alkynylanilines. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-2-9-6-7-12-11(9)10(3-1)8-4-5-8/h1-3,6-8,12H,4-5H2 |
InChI Key |
RAJCAKXCOSYMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC3=C2NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Cyclopropyl 1h Indole and Analogues
Strategic Approaches to Regioselective Functionalization of the Indole (B1671886) Core at the C-7 Position
Direct functionalization of the indole benzene (B151609) ring, particularly at the C-7 position, is significantly more challenging than modifications at the C-2 and C-3 positions due to the inherent electronic properties of the indole scaffold. rsc.org Consequently, chemists have devised innovative strategies, primarily involving transition-metal-catalyzed C-H activation, often guided by directing groups attached to the indole nitrogen.
Palladium-Catalyzed C-H Activation and Annulation Strategies for 7-Substituted Indoles
Palladium catalysis has become a cornerstone for the selective functionalization of the C-7 position. These methods typically rely on the installation of a directing group (DG) on the indole nitrogen, which positions the metal catalyst in proximity to the C-7 C-H bond, facilitating its activation.
Several directing groups have proven effective. The di-tert-butylphosphinoyl (-P(O)tBu₂) group, for instance, has been successfully employed to direct the palladium-catalyzed arylation of indoles specifically at the C-7 position. nih.govresearchgate.net A related phosphine-based group, -PtBu₂, has also been utilized, offering a broader scope of C-7 C-H functionalizations, including arylation, olefination, acylation, and alkylation. nih.govresearchgate.net A significant advantage of the -PtBu₂ group is its relative ease of installation on the indole substrate and subsequent removal from the functionalized product. nih.govresearchgate.net
Another practical approach involves a two-step sequence where the indole is first reduced to an indoline (B122111). This saturated analogue can then undergo a palladium-catalyzed C-7 acylation in the presence of an easily removable directing group. The final step involves the oxidation of the indoline back to the aromatic indole. This strategy has been noted for its potential scalability to the gram level with low catalyst loading. nih.gov
| Directing Group | Catalyst System | Coupling Partner | Transformation | Reference |
|---|---|---|---|---|
| -P(O)tBu₂ | Palladium | Arylating agents | Arylation | nih.govresearchgate.net |
| -PtBu₂ | Palladium | Arylating agents, Alkenes, Acylating agents | Arylation, Olefination, Acylation | nih.govresearchgate.net |
| Removable DG on Indoline | Palladium | 1,2-Diketones | Acylation (followed by oxidation) | nih.gov |
Direct Annulation and Alkylation Methods for C-7 Position Incorporation
Direct alkylation or annulation at the C-7 position without a directing group is exceedingly difficult. Therefore, most successful "direct" methods still rely on chelation assistance or a directing group to achieve the required regioselectivity. These C-H activation strategies directly forge new carbon-carbon bonds at the otherwise unreactive C-7 position.
Methodologies using various transition metals have been developed. For example, rhodium-catalyzed systems have been shown to produce C-7-substituted indole biaryls. nih.gov Furthermore, the selective insertion of metallocarbenoids, generated from diazo compounds, into the C-7 C-H bond has been accomplished through chelation-controlled catalysis, providing a route to C-7 alkylated indoles. researchgate.net These approaches highlight that while the term "direct" is used in the context of functionalizing an existing C-H bond, external guidance from a directing group is almost always necessary to achieve C-7 selectivity.
Installation of the Cyclopropyl (B3062369) Group onto Indole Frameworks
The introduction of a cyclopropyl group, particularly at the C-7 position, is a synthetic challenge for which direct, single-step methods are not well-established. The synthesis is often approached by either constructing the cyclopropane (B1198618) ring on a pre-functionalized indole or by building the indole ring system with the C-7 cyclopropyl substituent already in place on the precursor.
Cyclopropanation Reactions for Precursor Functionalization
This strategy involves first preparing an indole with a suitable functional group at the C-7 position, which can then be converted into a cyclopropyl ring. For example, a C-7 vinyl indole, which can be synthesized via palladium-catalyzed C-7 olefination, nih.govresearchgate.net could theoretically be subjected to standard cyclopropanation conditions (e.g., Simmons-Smith reaction with diiodomethane (B129776) and a zinc-copper couple) to form the cyclopropyl group.
Alternatively, a C-7 halogenated indole could serve as a precursor for transition-metal-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with cyclopropylboronic acid, for instance, would be a plausible route to install the cyclopropyl moiety directly onto the C-7 position of the indole ring. While general methods for the cyclopropanation of the indole nucleus exist, such as manganese-catalyzed dearomatizing cyclopropanation, these typically lead to cyclopropane-fused indolines rather than a simple C-7 substituted indole. nih.gov
Multi-Component and One-Pot Synthetic Routes for Cyclopropyl-Indole Formation
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to build a complex product, offer an efficient approach to molecular synthesis. researchgate.net While no specific MCR has been reported for the direct synthesis of 7-cyclopropyl-1H-indole, the principles of indole synthesis can be adapted to design a hypothetical one-pot route.
For example, a Fischer indole synthesis could be envisioned starting from a (2-cyclopropylphenyl)hydrazine (B13605533) and a suitable ketone or aldehyde. Similarly, a Larock indole synthesis could potentially utilize a 2-bromo-3-cyclopropylaniline (B13444126) and a disubstituted alkyne. A known palladium-catalyzed synthesis of 2-cyclopropyl-1H-indole from 2-(cyclopropylethynyl)aniline demonstrates the feasibility of building the indole ring from a precursor already containing the cyclopropyl group. mdpi.com This general logic could be applied to precursors designed to yield the 7-substituted isomer.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations
The choice of a synthetic route to this compound or other C-7 substituted analogues involves a trade-off between efficiency, selectivity, and scalability.
| Strategy | Efficiency | Selectivity | Scalability | Key Considerations |
|---|---|---|---|---|
| DG-Assisted C-H Activation | Moderate to high yields for the C-H activation step, but overall efficiency is reduced by DG installation/removal steps. | Excellent C-7 regioselectivity, which is the primary advantage. nih.govresearchgate.net | Often limited by the cost of precious metal catalysts (Pd, Rh) and ligands, and the stoichiometry of the directing group. nih.gov | Requires multi-step synthesis; potential for metal contamination in the final product. |
| Functionalization of C-7 Precursor | Yields depend on the specific reaction (e.g., cross-coupling, cyclopropanation) but can be high. | Selectivity is determined by the synthesis of the initial C-7 functionalized indole. | Potentially more scalable if the precursor is readily available and the subsequent reaction is robust (e.g., Suzuki coupling). | Requires a separate synthesis for the C-7 functionalized precursor. |
| Ring Synthesis (e.g., Fischer) | Can be highly efficient if the substituted aniline/hydrazine precursor is accessible. | Regioselectivity is pre-determined by the structure of the starting materials. | Many classical indole syntheses are highly scalable and use inexpensive reagents. | The main challenge is the synthesis of the required cyclopropyl-substituted precursor. |
| Multi-Component Reactions | Theoretically high, as multiple bonds are formed in one pot, leading to high atom and step economy. researchgate.net | Selectivity is built-in based on the chosen components. | Can be scalable, but optimization of conditions for multiple components can be complex. | Largely hypothetical for this specific target; requires development of a bespoke MCR. |
Selectivity: The paramount challenge of C-7 regioselectivity is best addressed by directing-group-assisted C-H activation. rsc.org This approach provides a reliable method to functionalize the desired position directly. In ring-synthesis strategies, the selectivity is controlled by the initial construction of the precursors.
Scalability: The scalability of transition-metal-catalyzed C-H activation is often hampered by the high cost and potential toxicity of the catalysts and the need for specialized ligands. nih.gov Classical named reactions like the Fischer indole synthesis are generally more amenable to large-scale production. The indoline acylation/oxidation sequence was also noted for its scalability. nih.gov
Advanced Spectroscopic and Computational Characterization of 7 Cyclopropyl 1h Indole Derivatives
Spectroscopic Methodologies for Elucidating Molecular Architecture of 7-Cyclopropyl-1H-Indoles
Spectroscopic analysis is indispensable for the unambiguous confirmation of the chemical structure of newly synthesized 7-cyclopropyl-1H-indole derivatives. High-resolution NMR and mass spectrometry are cornerstone techniques, each providing unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of this compound derivatives in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for complete structural assignment.
In the ¹H NMR spectrum of a typical this compound, distinct signals are expected for the indole (B1671886) core and the cyclopropyl (B3062369) substituent. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a characteristic feature of indole N-H protons. nih.gov The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) would exhibit characteristic coupling patterns (doublets and triplets) in the aromatic region (δ 7-8 ppm). The protons on the pyrrole (B145914) ring (H-2 and H-3) would also show distinct signals.
The cyclopropyl group introduces a set of highly characteristic upfield signals. The methine proton (CH) and the two pairs of diastereotopic methylene (B1212753) protons (CH₂) of the cyclopropyl ring would appear as complex multiplets in the aliphatic region (typically δ 0.5-1.5 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitively assigning these proton and carbon signals, respectively.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| N1-H | > 10.0 | Broad Singlet | Chemical shift is solvent-dependent. |
| Aromatic (H-4, H-5, H-6) | 7.0 - 8.0 | Doublet, Triplet | Specific shifts and coupling constants depend on substitution. |
| Pyrrole (H-2, H-3) | 6.5 - 7.5 | Doublet, Triplet | H-3 is often a triplet due to coupling with H-2 and N-H. |
| Cyclopropyl (CH) | 1.0 - 2.0 | Multiplet | The methine proton attached to the indole ring. |
| Cyclopropyl (CH₂) | 0.5 - 1.5 | Multiplet | Diastereotopic protons result in complex splitting patterns. |
Table 1: Predicted ¹H NMR Chemical Shifts for a this compound Scaffold.
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Electron ionization (EI) mass spectrometry is particularly useful for structural elucidation through the analysis of fragmentation patterns. The indole ring has characteristic fragmentation pathways, often involving the loss of hydrogen cyanide (HCN) from the pyrrole moiety. scirp.org The molecular ion peak (M⁺) is typically prominent.
For a this compound, key fragmentation pathways would include:
Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.
Loss of ethylene (B1197577) (C₂H₄): A characteristic fragmentation of the cyclopropyl ring, leading to an [M-28]⁺ ion.
Cleavage of the indole ring: Leading to characteristic fragments for the indole core. scirp.orgresearchgate.net
Tandem mass spectrometry (MS/MS) can be employed to isolate a specific ion and induce further fragmentation, providing more detailed structural information and helping to differentiate between isomers. rsc.orgnih.gov
| Ion | Description | Significance |
| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-H]⁺ | Loss of a hydrogen radical | Common fragmentation pathway. |
| [M-CH₃]⁺ | Loss of a methyl radical | Indicates fragmentation of the cyclopropyl or other alkyl substituents. |
| [M-C₂H₄]⁺ | Loss of ethylene | Characteristic fragmentation of a cyclopropyl group. |
| [M-HCN]⁺ | Loss of hydrogen cyanide | Characteristic fragmentation of the indole nucleus. |
Table 2: Common Fragmentation Ions Expected in the Mass Spectrum of this compound Derivatives.
Theoretical and Computational Chemistry Applications in this compound Research
Computational chemistry provides powerful predictive tools that complement experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of this compound derivatives at the atomic level.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the properties of indole derivatives. chemrxiv.orgchemrxiv.org For this compound, DFT calculations can predict a range of fundamental properties. These calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p). chemrxiv.org
Key applications of DFT include:
Geometry Optimization: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths and angles.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity.
Spectroscopic Prediction: Simulating NMR chemical shifts and vibrational frequencies (IR spectra), which can aid in the interpretation of experimental data. acs.org
The cyclopropyl group at the C-7 position is expected to act as a weak electron-donating group, influencing the electron density of the indole ring and potentially affecting its reactivity in electrophilic aromatic substitution reactions. chemrxiv.org
| Calculated Property | Methodology | Insight Provided |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Most stable 3D structure, bond lengths, angles. |
| HOMO/LUMO Energies | DFT | Electronic reactivity, kinetic stability, ionization potential. |
| Electrostatic Potential | DFT | Prediction of nucleophilic and electrophilic sites. |
| NMR Chemical Shifts | GIAO-DFT | Aiding the assignment of experimental NMR spectra. |
Table 3: Application of DFT Calculations in the Study of this compound.
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. For this compound derivatives, MD simulations can provide valuable insights into their conformational dynamics and interactions with biological macromolecules, such as proteins or DNA. nih.gov
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the motions of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of:
Conformational Flexibility: Assessing the rotational freedom of the cyclopropyl group relative to the indole plane and identifying low-energy conformations.
Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can influence its properties and reactivity.
Ligand-Receptor Binding: If the indole derivative is a potential drug candidate, MD simulations can be used to model its binding to a target protein. nih.gov This can reveal the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the binding free energy.
Cheminformatics and virtual screening are powerful computational strategies for accelerating the discovery of new bioactive molecules based on a lead scaffold like this compound. nih.gov These approaches use computational algorithms to analyze large chemical databases and prioritize compounds for experimental testing.
The process typically involves:
Library Generation: Creating a virtual library of analogues by computationally modifying the this compound core with various substituents at different positions.
Descriptor Calculation: Calculating a range of molecular descriptors for each analogue, such as molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors/acceptors.
Virtual Screening: Using the virtual library in a screening campaign. This can be ligand-based (searching for molecules with similar properties to a known active compound) or structure-based. nih.gov Structure-based virtual screening involves docking the library of compounds into the binding site of a target protein to predict their binding affinity.
Hit Prioritization: Ranking the compounds based on their predicted binding scores and other properties (e.g., drug-likeness) to select a smaller, more promising set of candidates for chemical synthesis and biological evaluation. nih.gov
This in silico approach significantly reduces the time and cost associated with discovering novel analogues with desired biological activities.
Structure Activity Relationship Sar and Mechanistic Investigations of 7 Cyclopropyl 1h Indole Derivatives
Elucidation of Structural Determinants for Biological Activity in 7-Cyclopropyl-1H-Indoles
The 7-cyclopropyl-1H-indole scaffold has served as a foundation for developing a variety of biologically active molecules. The specific arrangement and substitution of this core structure are critical in determining the compound's interaction with biological targets, thereby influencing its affinity, efficacy, and potency.
The stereochemistry of the cyclopropyl (B3062369) group is a crucial determinant of biological activity. Studies on indole (B1671886) cyclopropylmethylamines as serotonin (B10506) reuptake inhibitors have shown that the orientation of the cyclopropyl ring significantly affects binding affinity for the human serotonin transporter (hSERT). nih.gov The trans-cyclopropane derivatives consistently demonstrate higher affinity compared to their cis counterparts. nih.gov Specifically, the (1S,2S)-trans stereoisomer was identified as the preferred configuration for high-affinity hSERT binding. nih.gov In contrast, the corresponding cis-cyclopropanes exhibited a 20- to 30-fold reduction in affinity. nih.gov
Furthermore, within different receptor systems, the stereoselectivity can be reversed. For instance, in a series of trans-2-(indol-3-yl)cyclopropylamine derivatives targeting serotonin 5-HT2 receptor isoforms, enantiomers displayed differential affinities. nih.gov The 1R,2S-(-) enantiomer showed higher affinity for the 5-HT2A and 5-HT2B receptors, whereas the 1S,2R-(+) isomer possessed the highest affinity for the 5-HT2C receptor. nih.gov This reversal highlights how subtle changes in the spatial arrangement of the cyclopropylamine (B47189) moiety can be exploited to achieve receptor selectivity. nih.gov
| Target | Preferred Stereochemistry | Observation | Reference |
|---|---|---|---|
| hSERT | (1S,2S)-trans | The trans isomer has 20- to 30-fold higher affinity than the cis isomer. | nih.gov |
| 5-HT2A/5-HT2B Receptors | 1R,2S-(-) | This enantiomer demonstrated higher affinity at these specific receptor subtypes. | nih.gov |
| 5-HT2C Receptor | 1S,2R-(+) | This enantiomer showed the highest affinity, indicating a reversal of stereoselectivity compared to 5-HT2A/2B. | nih.gov |
Beyond the cyclopropyl group, modifications to the indole ring and the attachment of various side chains play a pivotal role in modulating the pharmacological profile of these derivatives.
Substitutions on the indole core have varied effects depending on the target. For hSERT inhibitors, adding nitrile substituents at the 5 and 7 positions of the indole ring resulted in high affinity. nih.gov Conversely, substitution at the N-1 position of the indole with methyl or ethyl groups led to a 10- to 30-fold decrease in affinity, suggesting either a key hydrogen-bonding interaction or limited steric tolerance in this region of the binding site. nih.gov In the context of cannabinoid receptor ligands, substitutions at the 5-, 6-, and 7-indole positions were found to be generally detrimental to agonist activity, although they did improve CB2/CB1 binding selectivity in some cases. researchgate.net
The nature of linkers and side chains is also critical. In a series of indol-3-yl-tetramethylcyclopropyl ketones, compounds with a tetrahydropyranyl-methyl side chain consistently showed stronger binding affinity and greater agonist activity compared to analogues with a morpholino-ethyl side chain. researchgate.net For kinase inhibitors, substitutions at various positions of the indole ring are used to tune potency and selectivity. For example, potent inhibitors of cyclin-dependent kinase 5 (CDK5) have been developed by substituting the 2nd and 6th positions of the indole ring. nih.gov
| Target Class | Substitution Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Serotonin Transporter (hSERT) | Indole C5/C7 | Nitrile | Increased binding affinity | nih.gov |
| Serotonin Transporter (hSERT) | Indole N1 | Methyl, Ethyl | Decreased binding affinity (10-30x) | nih.gov |
| Cannabinoid Receptor (CB2) | Indole C5, C6, C7 | Various | Generally detrimental to agonist activity but could improve CB2/CB1 selectivity | researchgate.net |
| Kinase (CDK5) | Indole C2/C6 | Various | Led to potent inhibitors | nih.gov |
| Kinase (PI3K) | Indole C4 | Various | Led to potent inhibitors | nih.gov |
Advanced Research Applications and Future Directions for 7 Cyclopropyl 1h Indole
Utilization as Molecular Probes in Chemical Biology and Target Identification
The inherent chemical properties of the cyclopropyl-indole motif make it a valuable tool for investigating biological mechanisms. A key application is its use in mechanistic probes, particularly in anticancer research. For instance, a series of cyclopropyl (B3062369) indolequinones were specifically designed to investigate the structural requirements for bioreductive cytotoxicity. nih.gov
Researchers have demonstrated that the cyclopropane (B1198618) ring can undergo radical-induced opening. nih.gov This characteristic is instrumental in probing one-electron processes that are believed to be involved in the cytotoxicity of these compounds, especially under hypoxic conditions found in tumors. nih.gov By serving as a chemically reactive handle that reports on specific redox environments within cells, the cyclopropyl group allows for a deeper understanding of drug activation mechanisms and target engagement. This approach is crucial for validating new biological targets and elucidating the mode of action of complex bioactive molecules. nih.gov
Strategies for Lead Compound Optimization and Drug Discovery Pipelines Based on 7-Cyclopropyl-1H-Indoles
The indole (B1671886) scaffold is a cornerstone in modern drug discovery, with numerous derivatives approved for clinical use. nih.govnih.gov Lead optimization of compounds based on the 7-cyclopropyl-1H-indole core involves a multi-pronged approach to enhance potency, selectivity, and pharmacokinetic properties. proceedings.science
A primary strategy is the systematic exploration of Structure-Activity Relationships (SAR). researchgate.netlimef.comfrontiersin.org This involves synthesizing analogues with modifications at various positions of the indole ring to identify key interactions with the biological target. For example, in a series of indole cyclopropylmethylamines developed as selective serotonin (B10506) reuptake inhibitors, it was found that nitrile substituents at the 5 and 7 positions of the indole ring conferred high affinity for the human serotonin transporter (hSERT). nih.gov Furthermore, the stereochemistry of the cyclopropane ring was critical, with the (1S,2S)-trans configuration being strongly preferred over other isomers. nih.gov
Computational methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are integral to these optimization campaigns. proceedings.science These models help rationalize observed SAR and predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective drug candidates. proceedings.sciencenih.gov Such studies on indole derivatives for Chagas disease, for instance, have been used to predict putative binding modes and understand key structural features required for activity. proceedings.science
Potential Contributions to Next-Generation Therapeutic Development in Specific Disease Areas
The versatility of the this compound scaffold has led to its exploration in numerous disease contexts, from infections to cancer and metabolic disorders. mdpi.comnih.gov
Research in Anti-infective Agents (e.g., Antiviral, Antimicrobial, Antiparasitic)
The indole nucleus is a well-established pharmacophore in the development of anti-infective agents. nih.govnih.gov
Antiviral: Indole derivatives have been investigated for activity against a range of viruses, including HIV and Hepatitis C Virus (HCV). nih.gov For example, cyclopropyl phenyl analogs have shown notable anti-HIV activity. nih.gov In another study, an indole-cyclopropyl analog demonstrated promising activity against multiple HCV genotypes. nih.gov The development of indole-containing antiviral drugs is a significant area of research aimed at combating challenging viral infections. nih.govnih.gov
Antimicrobial: Researchers have synthesized and evaluated various 7-substituted 1-cyclopropyl-quinoline derivatives (a related scaffold) for antibacterial activity against pathogens like P. aeruginosa and Bacillus subtilis, with encouraging results. researchgate.net The indole ring itself is a core component of many compounds screened for activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Antiparasitic: A significant research effort has focused on indole derivatives as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. In a hit-to-lead campaign, a series of substituted indoles, including those with a cyclopropyl group, were identified through phenotypic screening. proceedings.science The table below summarizes the activity of selected indole derivatives against T. cruzi.
| Compound | Indole Substituent | Potency (pEC₅₀) | Reference |
|---|---|---|---|
| 1 | Methyl | 5.4 - 6.2 | proceedings.science |
| 3 | Cyclopropyl | 5.4 - 6.2 | proceedings.science |
| 5 | Ethyl | 5.4 - 6.2 | proceedings.science |
| 6 | Methoxy | 5.4 - 6.2 | proceedings.science |
| 8 | Halogen (EWG) | <4.2 | proceedings.science |
| 10 | Trifluoromethyl (EWG) | <4.2 | proceedings.science |
This table illustrates the structure-activity relationship where small, aliphatic, electron-donating groups (EDG) at the 5' position of the indole core were favored for potency, while electron-withdrawing groups (EWG) resulted in inactive compounds.
Investigations in Anti-cancer Research
Indole derivatives are a major focus of anticancer drug discovery, with several indole-based drugs approved by the FDA. nih.govmdpi.com They can interfere with cancer progression through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and DNA topoisomerases. mdpi.commdpi.com
The cyclopropyl-indole structure has been specifically investigated for its potential in oncology. Cyclopropyl indolequinones have been synthesized as mechanistic probes for bioreductive anticancer drugs, which are activated in the low-oxygen environment of tumors. nih.gov Additionally, indole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis, which is the process tumors use to form new blood vessels. rsc.org The FDA-approved drug Sunitinib, a multi-targeted tyrosine kinase inhibitor with anti-angiogenesis properties, features an indole core and is used to treat renal, gastrointestinal, and pancreatic cancers. rsc.org
| Target | Compound Type | Mechanism of Action | Cancer Cell Line Examples | Reference |
|---|---|---|---|---|
| Tubulin | Indole-based derivatives | Inhibition of microtubule polymerization, leading to cell cycle arrest. | HeLa, A549 (Lung), MCF-7 (Breast) | mdpi.commdpi.com |
| Protein Kinases (e.g., EGFR, VEGFR) | Indole-based derivatives | Inhibition of signaling pathways crucial for cell proliferation and angiogenesis. | A549 (Lung), various renal and pancreatic cancer lines | mdpi.comrsc.org |
| DNA Topoisomerases | Indolizino[6,7-b]indoles | Inhibition of DNA replication and repair, leading to DNA damage. | A549 (Lung) | |
| Bioreductive Activation | Cyclopropyl indolequinones | Probes for cytotoxicity under hypoxic conditions. | - | nih.gov |
This table summarizes various mechanisms by which indole derivatives exert their anticancer effects, highlighting the versatility of this scaffold.
Explorations in Anti-inflammatory and Immunomodulatory Contexts
The indole scaffold is present in compounds with known anti-inflammatory properties, most notably the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. mdpi.com Research has expanded to explore novel indole derivatives that can modulate key inflammatory pathways, such as those involving NF-κB, COX-2, iNOS, and various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.comnih.govnih.govrsc.org
Recent studies have focused on creating hybrid molecules that combine the indole core with other pharmacologically active structures to enhance anti-inflammatory effects. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and shown to effectively inhibit the production of pro-inflammatory mediators in macrophage cell lines. nih.govrsc.org One derivative, in particular, demonstrated potent inhibition of NO, IL-6, and TNF-α with IC₅₀ values of 10.992 μM, 2.294 μM, and 12.901 μM, respectively. nih.gov Other research has involved modifying natural products like ursolic acid with indole moieties, resulting in derivatives with superior anti-inflammatory potential compared to the parent compound. nih.govchemrxiv.org
While direct studies on this compound for immunomodulation are emerging, the broader success of indole derivatives in this area suggests a promising future direction. nih.govnih.gov The unique electronic and steric properties of the cyclopropyl group could be leveraged to design next-generation anti-inflammatory agents with improved selectivity and potency.
Studies in Neurological and Metabolic Disorder Therapies
Neurological Disorders: The indole nucleus is a key feature in many compounds active in the central nervous system (CNS), including marketed drugs for depression and epilepsy. ijraset.comnih.gov Research into indole derivatives has demonstrated a wide range of CNS activities. ijraset.comnih.gov Specifically, indole cyclopropylmethylamines have been identified as potent and selective serotonin reuptake inhibitors (SSRIs). nih.gov One such compound showed a high binding affinity (Ki = 0.18 nM) for the serotonin transporter and, in animal models, produced a robust increase in extracellular serotonin at a dose approximately 10-fold lower than fluoxetine. nih.gov This highlights the potential of the cyclopropyl-indole scaffold for developing novel therapeutics for neurodegenerative and psychiatric disorders. nih.gov
Metabolic Disorders: Indole and its derivatives are increasingly recognized for their role in regulating metabolism. nih.gov Indole itself, a product of tryptophan catabolism by gut microbiota, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.govmdpi.com This has spurred interest in indole derivatives as potential treatments for metabolic diseases like type 2 diabetes and obesity. nih.gov Research has shown that microbial metabolites such as indole-3-propionic acid can enhance intestinal barrier integrity and modulate immunity, which are crucial for metabolic health. mdpi.com The this compound scaffold represents a promising starting point for designing novel agents that can modulate these pathways to treat metabolic dysfunction. nih.govmdpi.com
Emerging Research Avenues and Interdisciplinary Applications (e.g., Organic Electronics, Advanced Materials)
While the primary research focus for many indole derivatives has historically been in medicinal chemistry, the unique structural and electronic properties of this compound are opening doors to novel applications in materials science and organic electronics. The introduction of a cyclopropyl group at the 7-position of the indole ring imparts specific characteristics that are of growing interest for the development of advanced functional materials.
The cyclopropyl moiety, with its strained three-membered ring, possesses enhanced π-character in its carbon-carbon bonds. acs.org This feature, when conjugated with the aromatic indole system, has the potential to influence the electronic properties of the molecule, a key consideration for applications in organic electronics. Research into substituted indoles has demonstrated that the electronic transition energies and photophysical properties can be tuned by the nature and position of substituents on the indole ring. nih.gov Although direct studies on the 7-cyclopropyl derivative are limited, the principles of substituent effects suggest that the cyclopropyl group could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole core.
In the realm of organic electronics, indole and its derivatives have been investigated for their potential as building blocks for conductive polymers. electrochemsci.org The electropolymerization of indole monomers can lead to the formation of electroactive and fluorescent polymeric films. electrochemsci.org The presence of a substituent at the 7-position can influence the polymerization process and the properties of the resulting polymer. The cyclopropyl group in this compound could potentially lead to polymers with altered morphology, stability, and electronic characteristics compared to unsubstituted polyindoles.
Furthermore, the rigid and defined geometry of the cyclopropyl group can be exploited in the design of advanced materials. Cyclic compounds are utilized as rigid spacers in various molecular architectures to achieve precise control over the distance and orientation of functional units. mdpi.com This level of control is crucial in the development of materials for applications such as molecular sensors and switches. The incorporation of this compound into larger supramolecular structures could therefore offer a strategy for creating highly ordered and functional materials.
The potential for this compound in these emerging fields is largely based on the extrapolation of properties from related substituted indoles and cyclopropyl-functionalized aromatic compounds. Future research is needed to fully elucidate the specific photophysical and electrochemical properties of this particular molecule and to explore its utility in the fabrication of organic electronic devices and advanced materials.
| Property of Interest | Potential Influence of 7-Cyclopropyl Group | Relevance to Emerging Applications |
| Electronic Properties | Modulation of HOMO/LUMO energy levels due to the π-character of the cyclopropyl ring. acs.org | Tuning of charge injection and transport properties for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |
| Polymerization | Potential to influence the electropolymerization process and the properties of the resulting polyindole, such as conductivity and fluorescence. electrochemsci.org | Development of novel conductive polymers for sensors, actuators, and antistatic coatings. |
| Molecular Architecture | Acts as a rigid structural motif, enabling precise spatial arrangement in larger molecules. mdpi.com | Design of advanced materials with tailored properties, including molecular recognition systems and functional thin films. |
| Photophysical Properties | Tuning of absorption and emission spectra through substituent effects. nih.gov | Creation of new fluorescent probes and materials for optical sensing and imaging. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 7-cyclopropyl-1H-indole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via transition-metal-catalyzed cross-coupling or cyclopropanation reactions. For example, alkylation or Suzuki-Miyaura coupling can be employed using cyclopropane derivatives (e.g., cyclopropylboronic acid) with halogenated indole precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C to prevent side reactions like ring-opening of the cyclopropyl group .
- Catalyst selection : Pd(PPh₃)₄ or CuI for cross-coupling reactions, with ligand optimization to enhance regioselectivity .
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the product from unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and indole NH at δ ~10 ppm) .
- X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement. Hydrogen-bonding interactions in the crystal lattice can validate the planar indole core and cyclopropyl geometry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., unexpected regioselectivity or stereochemistry) during synthesis?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model reaction pathways and identify intermediates. For example, cyclopropane ring strain may influence regioselectivity during alkylation .
- Isotopic Labeling : Introduce deuterium at the indole NH to track protonation sites during acid-catalyzed reactions .
- In Situ Monitoring : Employ Raman spectroscopy or HPLC to detect transient intermediates and adjust reaction parameters in real time .
Q. What strategies are effective for optimizing synthetic routes to scale up this compound production while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by reducing residence time .
- Solvent Optimization : Replace THF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve safety and scalability .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction progress and ensure >98% purity .
Q. How can researchers investigate the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan 2,3-dioxygenase inhibition) to measure IC₅₀ values. Include positive controls (e.g., 7-nitroindole) to validate results .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrophobic interactions between the cyclopropyl group and enzyme pockets .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) to evaluate pharmacokinetic potential .
Q. What computational methods are recommended for predicting the physicochemical properties of this compound derivatives?
- Methodological Answer :
- Quantum Mechanics : Calculate logP and pKa using ChemAxon or Schrödinger’s QikProp to guide solubility and bioavailability studies .
- Molecular Dynamics (MD) : Simulate membrane permeability with GROMACS, focusing on the compound’s ability to cross the blood-brain barrier .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast toxicity profiles and prioritize derivatives for in vivo testing .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS .
- Photostability Testing : Expose samples to UV light (320–400 nm) and monitor changes using UV-vis spectroscopy .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., desiccated at –20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
